Tiafibrate
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Overview
Description
Tiafibrate is a chemical compound with the molecular formula C34H48Cl2O6S2 and a molecular weight of 687.78 g/mol . It is classified as a fibrate drug, primarily used for its hypocholesteremic properties, meaning it helps lower cholesterol levels in the blood . This compound is a dithiahexadecanediol derivative, which contributes to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiafibrate involves multiple steps, starting with the preparation of the dithiahexadecanediol backbone. This backbone is then functionalized with chlorophenoxy groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tiafibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and thiols.
Substitution: Halogenation and other substitution reactions can modify the chlorophenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Scientific Research Applications
Tiafibrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a model compound in drug discovery
Mechanism of Action
Tiafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. This results in reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Bezafibrate: Similar in function to Tiafibrate, but also affects PPARγ and PPARδ receptors.
Clofibrate: An older fibrate drug with a simpler chemical structure and different side effect profile.
Uniqueness: this compound’s unique dithiahexadecanediol backbone and chlorophenoxy functional groups distinguish it from other fibrates. This unique structure contributes to its specific pharmacological effects and potential advantages in terms of efficacy and safety .
Properties
CAS No. |
55837-28-0 |
---|---|
Molecular Formula |
C34H48Cl2O6S2 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[10-[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethylsulfanyl]decylsulfanyl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C34H48Cl2O6S2/c1-33(2,41-29-17-13-27(35)14-18-29)31(37)39-21-25-43-23-11-9-7-5-6-8-10-12-24-44-26-22-40-32(38)34(3,4)42-30-19-15-28(36)16-20-30/h13-20H,5-12,21-26H2,1-4H3 |
InChI Key |
RSLQBRWTDJTEHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
55837-28-0 | |
Origin of Product |
United States |
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